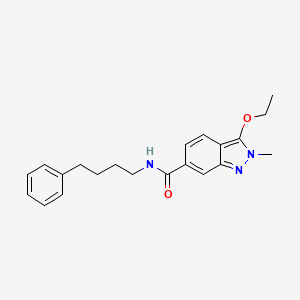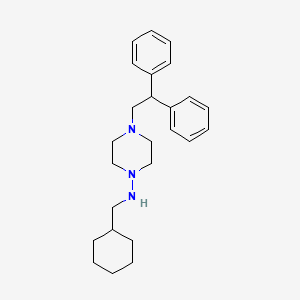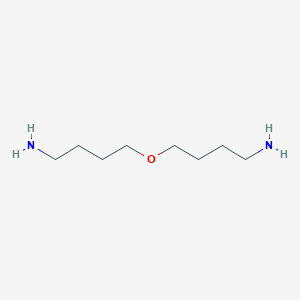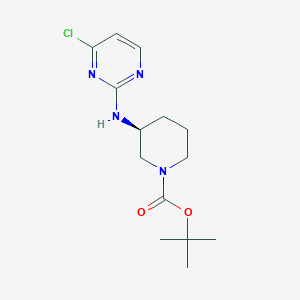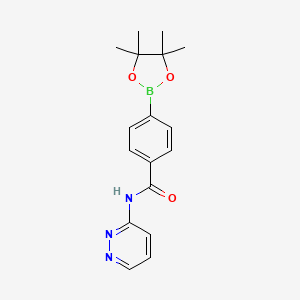
N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound that features a pyridazine ring, a benzamide group, and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Intermediate: The initial step often involves the reaction of 4-bromoaniline with benzoyl chloride to form 4-bromobenzamide.
Borylation Reaction: The 4-bromobenzamide is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.
Coupling with Pyridazine: Finally, the boronate ester intermediate is coupled with pyridazine-3-boronic acid using a Suzuki-Miyaura cross-coupling reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The pyridazine ring is known for its biological activity, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The presence of the benzamide group suggests possible applications in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridazin-3-yl)-4-bromobenzamide: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Uniqueness
The unique combination of a pyridazine ring, a benzamide group, and a boronate ester in N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide provides a versatile platform for various chemical reactions and applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C17H20BN3O3 |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
N-pyridazin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-7-12(8-10-13)15(22)20-14-6-5-11-19-21-14/h5-11H,1-4H3,(H,20,21,22) |
Clé InChI |
FFBLZKPPZGSYND-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


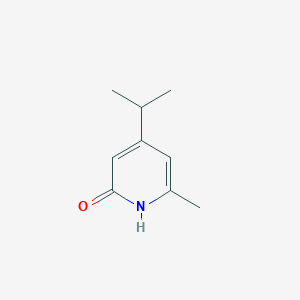
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
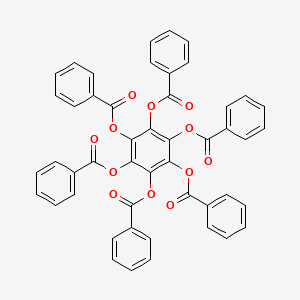


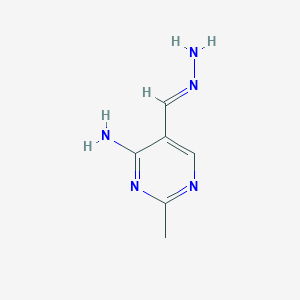
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
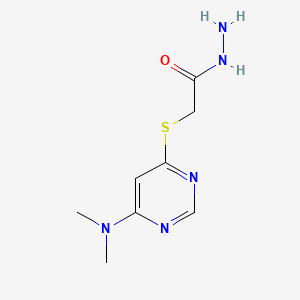
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
